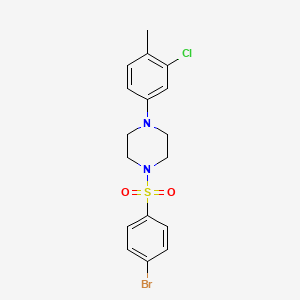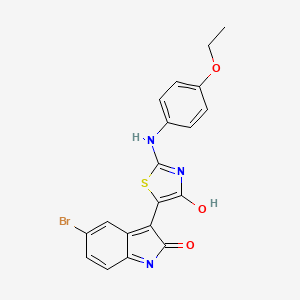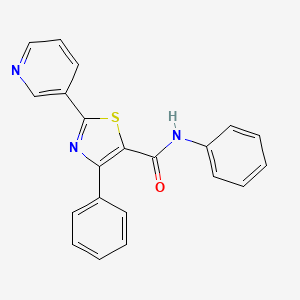![molecular formula C24H19NO4 B3583952 [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B3583952.png)
[4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
描述
[4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group substituted with a 4-methylphenyl group and a propanoate ester linked to a 1,3-dioxoisoindoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves the esterification of 4-(4-methylphenyl)phenol with 3-(1,3-dioxoisoindol-2-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of 4-(4-carboxyphenyl)phenyl 3-(1,3-dioxoisoindol-2-yl)propanoate.
Reduction: Formation of [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanol.
Substitution: Formation of substituted derivatives like 4-(4-nitrophenyl)phenyl 3-(1,3-dioxoisoindol-2-yl)propanoate.
科学研究应用
Chemistry
In chemistry, [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The phenyl rings provide hydrophobic interactions, while the dioxoisoindoline moiety can participate in hydrogen bonding and π-π stacking interactions.
相似化合物的比较
Similar Compounds
[4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)butanoate: Similar structure with an additional methylene group in the propanoate chain.
[4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)acetate: Similar structure with a shorter ester chain.
[4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)benzoate: Similar structure with a benzene ring in place of the propanoate chain.
Uniqueness
The uniqueness of [4-(4-Methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
[4-(4-methylphenyl)phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-16-6-8-17(9-7-16)18-10-12-19(13-11-18)29-22(26)14-15-25-23(27)20-4-2-3-5-21(20)24(25)28/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXYPNBRUWXAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-IODO-2-METHYLPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B3583879.png)
![2-[benzenesulfonyl(cyclohexyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3583884.png)
![2-methyl-5-oxo-4-(4-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3583885.png)


![1-[(2-bromophenoxy)acetyl]-3,5-dimethyl-4-(phenylthio)-1H-pyrazole](/img/structure/B3583905.png)
![8-(furan-2-ylmethylsulfanyl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B3583910.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B3583911.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B3583913.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3583921.png)
![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone](/img/structure/B3583925.png)
![1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B3583927.png)

![1-(2-methyl-1H-indol-3-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B3583940.png)
